molecular formula C21H15Cl3N2O2 B11998100 3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

Cat. No.: B11998100
M. Wt: 433.7 g/mol
InChI Key: FEYIFQBSMYPNGI-BRJLIKDPSA-N
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Description

Structure and Key Features: The compound 3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide (CID 9590883) is a benzamide derivative with the following structural attributes:

  • Molecular Formula: C₂₁H₁₅Cl₃N₂O₂ .
  • Core Structure: A benzamide scaffold substituted with two chlorine atoms at positions 3 and 2.
  • Schiff Base Linkage: An (E)-configured imine group (-CH=N-) connecting the benzamide to a 4-[(4-chlorophenyl)methoxy]phenyl moiety .
  • Key Substituents:
    • Three chlorine atoms: Two on the benzamide ring and one on the 4-chlorophenylmethoxy group.
    • A methoxy-bridged aromatic system enhancing lipophilicity and steric bulk.

Properties

Molecular Formula

C21H15Cl3N2O2

Molecular Weight

433.7 g/mol

IUPAC Name

3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H15Cl3N2O2/c22-17-6-1-15(2-7-17)13-28-18-8-3-14(4-9-18)12-25-26-21(27)16-5-10-19(23)20(24)11-16/h1-12H,13H2,(H,26,27)/b25-12+

InChI Key

FEYIFQBSMYPNGI-BRJLIKDPSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide typically involves a multi-step process. One common method includes the condensation of 3,4-dichlorobenzoyl chloride with 4-[(4-chlorophenyl)methoxy]aniline under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical Properties :

  • Predicted Density : 1.51 g/cm³ .
  • Boiling Point : ~530.4°C (estimated) .
  • pKa : 10.93 (indicating weak basicity due to the imine group) .

Comparison with Similar Compounds

Structural Analogues in Antiparasitic Research

Compound 65 (N-(2-Aminoethyl)-N-{4-[(4-chlorophenyl)methoxy]phenyl}-4-fluoro-2-(trifluoromethyl)benzamide hydrochloride):

  • Key Differences :
    • Replaces the dichlorobenzamide with a 4-fluoro-2-(trifluoromethyl)benzamide group.
    • Contains a secondary amine (-NHCH₂CH₂NH₂) instead of a Schiff base.

Compound 69 (N-(2-Aminoethyl)-2,4-dichloro-N-(4-{[4-(propan-2-yl)phenyl]methoxy}phenyl)benzamide hydrochloride):

  • Key Differences :
    • Substitutes the 4-chlorophenylmethoxy group with a bulkier 4-isopropylphenylmethoxy group.
  • Impact : Increased steric hindrance may reduce membrane permeability but improve target selectivity .

Activity Trends :

  • The target compound’s Schiff base may offer reversible binding compared to the rigid amine derivatives in Compounds 65 and 69, affecting pharmacokinetics.

Halogenated Benzamides with Antimicrobial Activity

5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide ():

  • Key Differences :
    • Replaces the dichlorobenzamide with a salicylamide (2-hydroxybenzamide) core.
    • Lacks the Schiff base but includes a trifluoromethyl group.
  • Impact : The hydroxyl group enables hydrogen bonding, enhancing antibacterial activity against Desulfovibrio piger (biomass inhibition: 64–66% at 0.37–1.10 µmol/L) .

3,4-Dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide (CAS 28843-57-4):

  • Key Differences :
    • Replaces the imine with a sulfamoyl (-SO₂NH-) linker.

Schiff Base Derivatives in Medicinal Chemistry

2-[(4-Chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide (CAS 348589-87-7):

  • Key Differences :
    • Substitutes the dichlorobenzamide with a simple benzamide and adds a 4-methoxyphenyl group.

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine :

  • Key Differences :
    • Replaces the benzamide with a thiadiazole ring.
  • Impact : The thiadiazole enhances π-π stacking interactions, possibly improving anticancer activity .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound 65 Salicylamide Derivative
Molecular Weight 433.74 g/mol ~500 g/mol 316.7 g/mol
ClogP ~4.5 (estimated) ~3.8 ~3.2
Hydrogen Bond Acceptors 4 6 3
Bioactivity Not reported Antiparasitic Antimicrobial
  • The absence of polar groups (e.g., -OH, -SO₂NH-) may limit water solubility compared to salicylamides .

Computational Docking Insights

Using AutoDock Vina (), the target compound’s dichloro groups likely form halogen bonds with hydrophobic pockets in enzyme active sites. In contrast, analogs like Compound 65 may rely on fluorine interactions for target binding .

Biological Activity

3,4-Dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C16H14Cl3NO\text{C}_{16}\text{H}_{14}\text{Cl}_3\text{N}\text{O}

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Antiviral Activity : Similar N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B Virus (HBV). These effects are often mediated by the modulation of intracellular proteins like APOBEC3G, which plays a crucial role in inhibiting viral replication .
  • Antitumor Properties : Some studies suggest that derivatives of this compound may inhibit specific kinases involved in cancer progression, thereby exhibiting antitumor activity. The inhibition of pathways such as the PI3K/Akt/mTOR pathway has been noted in related compounds .

Biological Activity Data

The following table summarizes key biological activities reported for related compounds and their mechanisms:

Activity Compound Mechanism Reference
AntiviralN-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideInhibition of HBV replication via APOBEC3G modulation
AntitumorVarious N-phenylbenzamide derivativesInhibition of PI3K/Akt pathway
AntibacterialPyrazole derivativesInhibition of bacterial growth

Case Studies

  • Antiviral Study on IMB-0523 : A derivative similar to this compound was evaluated for its anti-HBV activity. The study demonstrated significant inhibition of HBV replication in vitro and in vivo using a duck HBV model. This highlights the potential of this class of compounds as antiviral agents against HBV infections .
  • Antitumor Effects : In a study focusing on the structure-activity relationship (SAR) of benzamide derivatives, several compounds exhibited potent inhibitory effects on tumor cell lines. The mechanism was linked to the downregulation of key signaling pathways involved in cell proliferation and survival, suggesting that similar modifications to this compound could enhance its antitumor efficacy .

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